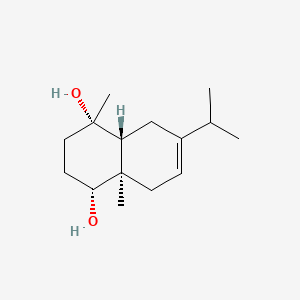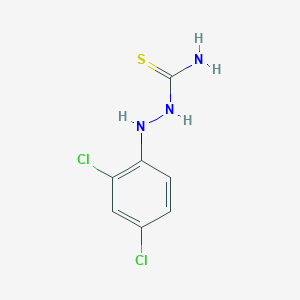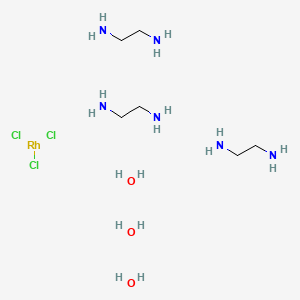
奥普洛地奥
描述
Oplodiol is a naturally occurring sesquiterpene alcohol, primarily found in certain plants such as ferns and bryophytes. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties . The chemical formula of Oplodiol is C15H26O2, and it typically appears as a white powder that is soluble in organic solvents .
科学研究应用
Chemistry: Oplodiol is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Due to its diverse biological activities, Oplodiol is explored for use in pharmaceuticals, cosmetics, and as a natural preservative in food products.
准备方法
Synthetic Routes and Reaction Conditions: Oplodiol can be synthesized through various chemical reactions involving sesquiterpene precursors. One common method involves the reduction of sesquiterpene lactones using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran (THF) to ensure the stability of the intermediate compounds.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Oplodiol. It is primarily extracted from natural sources, such as the etoac extract of Japonica rice and other plants . The extraction process involves solvent extraction followed by purification using chromatographic techniques to isolate Oplodiol in its pure form.
化学反应分析
Types of Reactions: Oplodiol undergoes various chemical reactions, including:
Oxidation: Oplodiol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of Oplodiol can yield different alcohol derivatives depending on the reducing agent used, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Oplodiol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds.
作用机制
Oplodiol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Oplodiol inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Antifolate Activity: Oplodiol inhibits Plasmodium falciparum dihydrofolate reductase, preventing the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division in the parasite.
相似化合物的比较
Oplodiol is compared with other sesquiterpene alcohols such as oplopanone, homalomenol A, and 1β,4β,7α-trihydroxyeudesmane . These compounds share similar structural features but differ in their biological activities and applications:
Oplopanone: Known for its anti-inflammatory and analgesic properties.
Homalomenol A: Exhibits significant antifungal and antibacterial activities.
1β,4β,7α-trihydroxyeudesmane: Primarily studied for its potential anti-cancer properties.
Uniqueness of Oplodiol: Oplodiol stands out due to its broad spectrum of biological activities, particularly its potential as an antifolate agent against malaria . Its diverse applications in chemistry, biology, medicine, and industry make it a compound of significant interest for further research and development.
属性
IUPAC Name |
(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSXJHFVBBAOY-TUVASFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911693 | |
| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13902-62-0, 11046-45-0 | |
| Record name | Oplodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13902-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oplodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)




